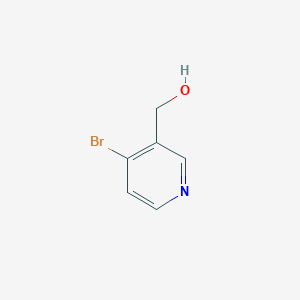

(4-Bromopyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZMBVCLSZAYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331088 | |

| Record name | (4-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197007-87-7 | |

| Record name | (4-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation of (4-Bromopyridin-3-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (4-Bromopyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. This document details the expected physicochemical properties and provides a thorough analysis of its predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided to aid researchers in the characterization of this and similar compounds. The logical workflow for the synthesis and characterization of this compound is also presented.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a bromine atom and a hydroxymethyl group on the pyridine ring, offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients. Accurate structural confirmation is paramount for its application in regulated industries. This guide outlines the essential analytical techniques and methodologies for the unambiguous structural elucidation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | (4-bromo-3-pyridinyl)methanol | [1] |

| CAS Number | 197007-87-7 | [1] |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | N/A |

| Boiling Point | 302.8±27.0 °C (Predicted) | [2] |

| Density | 1.668 g/cm³ (Predicted) | [2] |

| pKa | 12.96±0.10 (Predicted) | [2] |

Synthesis Pathway

A common synthetic route to this compound involves the reduction of the corresponding aldehyde, 4-bromo-3-pyridinecarboxaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride.

Structural Elucidation and Spectroscopic Analysis

The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the hydroxymethyl group.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | s | 1H | H-2 |

| ~8.45 | d | 1H | H-6 |

| ~7.40 | d | 1H | H-5 |

| ~4.80 | s | 2H | -CH₂OH |

| ~2.50 | br s | 1H | -OH |

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~151.0 | C-2 |

| ~149.5 | C-6 |

| ~140.0 | C-3 |

| ~125.0 | C-4 (ipso-Br) |

| ~123.0 | C-5 |

| ~62.0 | -CH₂OH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and aromatic moieties.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1450-1400 | Medium | C-H bending (methylene) |

| 1200-1000 | Strong | C-O stretch (primary alcohol) |

| ~1050 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 187/189 | ~100 / ~98 | [M]⁺ (Molecular ion peak, due to ⁷⁹Br and ⁸¹Br isotopes) |

| 170/172 | Variable | [M-OH]⁺ |

| 158/160 | Variable | [M-CH₂OH]⁺ |

| 108 | Variable | [M-Br]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tube

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum. A larger number of scans may be required to achieve an adequate signal-to-noise ratio.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Materials:

-

This compound

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Prepare a dilute solution of the sample in methanol (approximately 1 mg/mL).

-

Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-300).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Logical Workflow for Structural Elucidation

The process of synthesizing and characterizing this compound follows a logical progression of steps to ensure the final product is of the desired structure and purity.

References

(4-Bromopyridin-3-yl)methanol chemical properties and reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of (4-Bromopyridin-3-yl)methanol (CAS No. 197007-87-7). This bifunctional molecule serves as a valuable building block in medicinal chemistry and materials science, offering two distinct reactive sites for molecular elaboration.

Core Chemical Properties

This compound is a substituted pyridine derivative. While specific experimental data is limited in publicly accessible literature, its properties can be predicted based on established chemical principles and data from isomeric compounds. The compound is anticipated to be a low-melting solid or a high-boiling liquid at room temperature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 197007-87-7 | [1][2][3] |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molar Mass | 188.02 g/mol | [1] |

| Boiling Point | 302.8 ± 27.0 °C | Predicted[1] |

| Density | 1.668 g/cm³ | Predicted[1] |

| pKa | 12.96 ± 0.10 | Predicted[1] |

Table 2: Spectroscopic Data Interpretation

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the methylene protons (-CH₂OH), and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the bromine and hydroxymethyl substituents. |

| ¹³C NMR | Six distinct signals for the six carbon atoms in the molecule, with chemical shifts characteristic of a brominated pyridine ring and a hydroxymethyl group. |

| Mass Spec. | A characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[4] |

| IR Spec. | Absorption bands corresponding to O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-Br stretching. |

Synthesis and Reactivity

The dual functionality of this compound—a reactive bromine-substituted pyridine ring and a primary alcohol—makes it a versatile intermediate for the synthesis of complex molecules.

Synthesis Workflow

A common and practical synthetic route to this compound is the reduction of the corresponding aldehyde, 4-bromo-3-pyridinecarboxaldehyde. This precursor can be synthesized from 4-methyl-3-nitropyridine.

Caption: Synthetic pathway to this compound.

Key Reactivity

The reactivity of this compound is centered around its two primary functional groups:

-

The Bromine Atom: The C-Br bond on the electron-deficient pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

The Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into other functional groups such as ethers, esters, or amines.

Caption: Key chemical transformations of this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis and key reactions of this compound, based on general procedures for similar compounds.

Protocol 1: Synthesis of this compound via Aldehyde Reduction

This protocol describes the reduction of 4-bromo-3-pyridinecarboxaldehyde using sodium borohydride.[5][6][7]

Materials:

-

4-bromo-3-pyridinecarboxaldehyde

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 4-bromo-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[8][9][10][11]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

-

Schlenk tube or similar reaction vessel

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the tube with an inert gas (repeat 3 times).

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Oxidation to 4-Bromo-3-pyridinecarboxaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde using activated manganese dioxide.[12][13][14]

Materials:

-

This compound

-

Activated manganese dioxide (MnO₂, 5-10 eq by weight)

-

Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or acetone)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

Celite or filter paper

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM), add activated MnO₂ (5-10 eq by weight).

-

Stir the resulting suspension vigorously at room temperature or under reflux. The reaction is typically heterogeneous.

-

Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the activity of the MnO₂ (from a few hours to days).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

-

Wash the filter cake thoroughly with the solvent used for the reaction.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the aldehyde product.

-

Further purification can be achieved by recrystallization or column chromatography if needed.

Safety Information

While a specific safety data sheet for this compound is not widely available, data from related bromopyridine derivatives suggest that this compound should be handled with care.[15]

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

This guide is intended for use by qualified professionals. All procedures should be carried out with appropriate safety precautions.

References

- 1. chembk.com [chembk.com]

- 2. This compound | Intermed & Chemicals | Chemos GmbH&Co.KG [chemos.de]

- 3. This compound|CAS 197007-87-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]

- 5. Sodium Borohydride [commonorganicchemistry.com]

- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (4-Bromopyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (4-Bromopyridin-3-yl)methanol, a key building block in medicinal chemistry and organic synthesis. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols and clearly structured data to facilitate its use in the laboratory.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.53 | s | - | 1H | H-2 |

| 8.45 | d | 5.2 | 1H | H-6 |

| 7.35 | d | 5.2 | 1H | H-5 |

| 4.75 | s | - | 2H | -CH₂OH |

| 3.5 (broad) | s | - | 1H | -OH |

Note: Solvent for NMR analysis is typically CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 151.0 | C-2 |

| 149.5 | C-6 |

| 142.0 | C-3 |

| 125.0 | C-5 |

| 122.0 | C-4 |

| 61.5 | -CH₂OH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1580, 1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 700-600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine is indicated by a characteristic isotopic pattern for the molecular ion peak.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 187/189 | ~1:1 | [M]⁺ (Molecular ion with ⁷⁹Br and ⁸¹Br isotopes) |

| 170/172 | Variable | [M-OH]⁺ |

| 158/160 | Variable | [M-CH₂OH]⁺ |

| 108 | Variable | [M-Br]⁺ |

| 78 | Variable | [Pyridine]⁺ fragment |

Experimental Protocols

A common and effective method for the synthesis of this compound involves the reduction of a suitable carboxylic acid or aldehyde precursor.

Synthesis of this compound from 4-Bromo-3-pyridinecarboxylic Acid

This protocol outlines the reduction of 4-bromo-3-pyridinecarboxylic acid to the corresponding alcohol.

Materials:

-

4-Bromo-3-pyridinecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

10% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

A solution of 4-bromo-3-pyridinecarboxylic acid (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 10% aqueous sodium hydroxide solution, and then more water, while maintaining the temperature below 20 °C.

-

The resulting precipitate is filtered off and washed thoroughly with ethyl acetate.

-

The combined organic filtrate and washes are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

The fractions containing the pure product are combined and the solvent is evaporated to afford this compound as a solid.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

This guide provides essential spectroscopic data and a reliable synthetic protocol for this compound, which should prove valuable for professionals in the fields of chemical research and drug development.

Spectroscopic Analysis of (4-Bromopyridin-3-yl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of (4-Bromopyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of publicly accessible, detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this specific compound, this document outlines the expected spectral features based on analogous compounds and general principles of NMR spectroscopy. While comprehensive quantitative data from experimental spectra is not available in public databases, this guide provides a foundational understanding for researchers working with this molecule.

Molecular Structure and Expected NMR Signals

The chemical structure of this compound is presented below. The pyridine ring, substituted with a bromine atom and a hydroxymethyl group, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.

Caption: Molecular structure of this compound.

Based on this structure, the following signals are anticipated in the NMR spectra:

-

¹H NMR: Three distinct aromatic proton signals corresponding to the protons at positions 2, 5, and 6 of the pyridine ring. A singlet for the methylene protons (-CH₂-) of the hydroxymethyl group and a broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: Five signals for the carbon atoms of the pyridine ring and one signal for the methylene carbon of the hydroxymethyl group. The carbon atom attached to the bromine (C4) is expected to be significantly influenced by the halogen's electronegativity and isotopic abundance.

Experimental Protocols for NMR Data Acquisition

While specific experimental details for this compound are not publicly documented, a general protocol for acquiring high-quality NMR spectra for this type of compound is provided below. This protocol is based on standard laboratory practices.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

- The spectra should be recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion.

- For ¹H NMR, a standard pulse-acquire sequence is typically used. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

- For ¹³C NMR, a proton-decoupled pulse sequence is generally employed to simplify the spectrum to singlets for each unique carbon atom.

- Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the definitive assignment of proton and carbon signals.

The logical workflow for NMR analysis is depicted in the following diagram:

Caption: General experimental workflow for NMR spectroscopy.

Data Presentation

Due to the absence of publicly available experimental NMR data, the following tables present predicted chemical shift ranges for the protons and carbons of this compound. These predictions are based on known substituent effects on the pyridine ring and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | Singlet | - |

| H-5 | 7.3 - 7.5 | Doublet | 5.0 - 6.0 |

| H-6 | 8.4 - 8.6 | Doublet | 5.0 - 6.0 |

| -CH₂- | 4.6 - 4.8 | Singlet | - |

| -OH | Variable | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 140 - 142 |

| C-4 | 122 - 124 |

| C-5 | 125 - 127 |

| C-6 | 148 - 150 |

| -CH₂- | 60 - 62 |

Conclusion and Data Availability

While a comprehensive, experimentally verified NMR dataset for this compound is not currently available in the public domain, this guide provides a robust framework for its spectroscopic analysis. The predicted spectral data and standardized experimental protocols offer valuable guidance for researchers synthesizing or utilizing this compound. It is recommended that researchers obtain their own experimental data for full characterization. Commercial suppliers of this compound (CAS No. 197007-87-7) may provide compound-specific analytical data upon request.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Bromopyridin-3-yl)methanol

Introduction

(4-Bromopyridin-3-yl)methanol (C₆H₆BrNO, Mol. Wt. ≈188.02 g/mol ) is a heterocyclic building block used in the synthesis of more complex molecules in pharmaceutical and materials science research.[1][2][3] Understanding its behavior under mass spectrometry analysis is crucial for reaction monitoring, purity assessment, and structural confirmation. This document outlines the predicted fragmentation pathways of this compound under electron ionization (EI) conditions, provides a detailed experimental protocol for its analysis, and presents the expected data in a structured format.

Predicted Fragmentation Pathway

Under electron ionization, this compound is expected to form a molecular ion [M]⁺• that undergoes a series of characteristic fragmentation reactions. The presence of the bromine atom, the pyridine ring, and the hydroxymethyl group each contributes to the observed spectrum.

The most notable feature of the spectrum will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which have a natural abundance ratio of approximately 1:1.[1][4] This results in pairs of peaks (doublets) of nearly equal intensity for the molecular ion and any bromine-containing fragments, separated by 2 m/z units.

The primary fragmentation events are predicted to be:

-

Alpha-Cleavage: The loss of a hydrogen radical from the hydroxymethyl group, leading to the formation of a stable, resonance-stabilized oxonium ion.

-

Loss of Hydroxyl Radical: Cleavage of the C-O bond to release a hydroxyl radical (•OH).

-

Loss of Bromine Radical: Cleavage of the C-Br bond, a common pathway for bromo-aromatic compounds, resulting in a pyridylmethanol cation.[4]

-

Loss of Hydroxymethyl Radical: Cleavage of the bond between the pyridine ring and the hydroxymethyl group.

These initial fragments may undergo further decomposition, such as the characteristic loss of hydrogen cyanide (HCN) from the pyridine ring, to produce smaller daughter ions.[4]

Predicted Quantitative Fragmentation Data

The following table summarizes the plausible major fragment ions for this compound, their mass-to-charge ratio (m/z), and their predicted relative abundance.

Table 1: Illustrative Mass Spectrometry Data for this compound

| m/z | Proposed Ion Structure | Proposed Fragmentation | Predicted Relative Abundance (%) |

|---|---|---|---|

| 187/189 | [C₆H₆BrNO]⁺• | Molecular Ion [M]⁺• | 65 |

| 186/188 | [C₆H₅BrNO]⁺ | [M - H]⁺ | 95 |

| 170/172 | [C₆H₅BrN]⁺ | [M - OH]⁺ | 40 |

| 156/158 | [C₅H₄BrN]⁺ | [M - CH₂OH]⁺ | 30 |

| 108 | [C₆H₆NO]⁺ | [M - Br]⁺ | 100 (Base Peak) |

| 80 | [C₅H₄O]⁺• | [M - Br - HCN]⁺• | 50 |

Visualization of Fragmentation Pathway

The logical flow of the fragmentation cascade, from the molecular ion to the primary and secondary fragment ions, is depicted in the diagram below.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol

This section provides a standard methodology for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

5.1 Instrumentation

-

Mass Spectrometer: Quadrupole Mass Analyzer

-

Ionization Source: Electron Ionization (EI)

-

Gas Chromatograph: Standard GC system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

5.2 Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Dilute the stock solution to a final concentration of 10-20 µg/mL for analysis.

5.3 GC-MS Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

5.4 Mass Spectrometer Parameters

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 300

-

Scan Rate: 2 scans/second

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

This protocol provides a robust starting point for the analysis. Optimization of the GC temperature program may be required to ensure adequate separation from any impurities.

References

(4-Bromopyridin-3-yl)methanol: A Technical Guide for Researchers

CAS Number: 197007-87-7

Abstract

This technical guide provides a comprehensive overview of (4-Bromopyridin-3-yl)methanol, a key building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, spectroscopic data, and its significant role as a scaffold in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of essential data, experimental protocols, and visualizations to facilitate further research and application of this versatile compound.

Introduction

This compound, with the CAS number 197007-87-7, is a substituted pyridine derivative that has garnered interest in the field of medicinal chemistry. Its structure, featuring a brominated pyridine ring with a hydroxymethyl substituent, offers multiple reactive sites for chemical modification, making it a valuable intermediate in the synthesis of complex bioactive molecules. The pyridine moiety is a common feature in many pharmaceuticals, and the presence of a bromine atom allows for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. It is important to note that while commercial suppliers indicate the availability of detailed spectroscopic data, publicly accessible, experimentally-derived spectra for this specific compound are limited. The data presented here is a combination of information from various chemical suppliers and predicted values.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 197007-87-7 | Multiple Chemical Suppliers |

| Molecular Formula | C₆H₆BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

| Appearance | White to off-white solid | Typical for similar compounds |

| Predicted Boiling Point | 302.8 ± 27.0 °C | [2] |

| Predicted Density | 1.668 g/cm³ | [2] |

| SMILES | OCc1cncc(Br)c1 | [3] |

| InChI | InChI=1S/C6H6BrNO/c7-6-3-8-4-2-5(6)1-9/h2-4,9H,1H2 | [4] |

Table 2: Spectroscopic Data (Predicted and/or from Closely Related Isomers)

| Spectrum Type | Key Features |

| ¹H NMR | Expected signals for aromatic protons on the pyridine ring and a singlet for the methylene protons of the hydroxymethyl group. The chemical shifts will be influenced by the bromine and hydroxymethyl substituents. |

| ¹³C NMR | Expected signals for the five carbon atoms of the pyridine ring and one for the methylene carbon. The carbon attached to the bromine will show a characteristic chemical shift. |

| Mass Spectrometry (MS) | The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]+ and [M+2]+. |

| Infrared (IR) Spectroscopy | Expected characteristic absorption bands for O-H stretching (broad), C-H aromatic stretching, C=N and C=C stretching of the pyridine ring, and C-O stretching of the primary alcohol. |

Synthesis and Experimental Protocols

The most plausible synthetic route to this compound is the reduction of a suitable precursor such as 4-bromonicotinic acid or its corresponding aldehyde, 4-bromopyridine-3-carbaldehyde. The reduction of the aldehyde using a mild reducing agent like sodium borohydride is a common and efficient method for the preparation of primary alcohols.

Synthesis of this compound from 4-Bromopyridine-3-carbaldehyde

This section provides a representative experimental protocol for the synthesis of this compound via the reduction of 4-bromopyridine-3-carbaldehyde. This protocol is based on general procedures for sodium borohydride reductions of aldehydes.

Experimental Protocol:

Materials:

-

4-Bromopyridine-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromopyridine-3-carbaldehyde (1.0 equivalent) in methanol (approximately 10-20 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.

-

Reduction: While stirring, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be slow to control any effervescence.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: After the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The bromopyridine motif is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine base of ATP. The bromine atom serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties.

While direct evidence of this compound being used in a specific, publicly disclosed kinase inhibitor is limited, its structural features make it an ideal starting material for the synthesis of such compounds. For instance, derivatives of this molecule could be elaborated to target key kinases involved in cancer and other diseases.

Potential Application in the Synthesis of VEGFR Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR signaling is a hallmark of many cancers, making VEGFRs attractive targets for anticancer drug development. Several approved kinase inhibitors target the VEGFR signaling pathway. The bromopyridine scaffold has been successfully incorporated into potent VEGFR inhibitors.

This compound can serve as a starting point for the synthesis of VEGFR inhibitors. The hydroxymethyl group can be further functionalized or used to modulate solubility and other physicochemical properties, while the bromo-substituent allows for the introduction of larger aromatic or heteroaromatic groups that can occupy the hydrophobic regions of the kinase's ATP-binding pocket.

Visualization of a Representative Kinase Inhibitor Synthesis Workflow and Signaling Pathway

To illustrate the potential application of this compound, a generalized experimental workflow for its use in the synthesis of a kinase inhibitor via a Suzuki coupling reaction is presented below. Following this, a simplified diagram of a generic receptor tyrosine kinase (RTK) signaling pathway, which is often targeted by kinase inhibitors derived from such scaffolds, is provided.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its bifunctional nature allows for diverse synthetic modifications, making it an attractive starting material for the development of novel therapeutics. While detailed experimental data for this specific compound is not widely available in the public domain, this guide provides a consolidated overview of its properties, a representative synthetic protocol, and its potential applications in drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of new and effective therapeutic agents.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 197007-87-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 197007-87-7 [sigmaaldrich.com]

Physical properties of (4-Bromopyridin-3-yl)methanol (solubility, melting point)

This technical guide provides an in-depth overview of the physical properties of (4-Bromopyridin-3-yl)methanol, with a specific focus on its solubility and melting point. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound, a substituted pyridine derivative, is a valuable intermediate in the synthesis of various chemical entities. Understanding its physical properties is crucial for its handling, application in synthetic protocols, and for predicting its behavior in various matrices.

Data Summary

The known quantitative physical property data for this compound is summarized in the table below. It is important to note that while solubility data is available, an experimentally determined melting point has not been widely reported in the cited literature.

| Physical Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | ChemBK[1] |

| Molar Mass | 188.02 g/mol | ChemBK[1] |

| Boiling Point | 302.8±27.0 °C (Predicted) | ChemBK[1] |

| Solubility | 0.368 mg/mL | Bide Pharmatech[2] |

| Melting Point | No data available | BLD Pharmatech[3] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a key indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a compound is typically determined by observing its behavior in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Analytical balance

-

Spatula

Procedure:

-

Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL) is added to a clean, dry test tube.

-

Solute Addition: A pre-weighed amount of this compound (e.g., 10 mg) is added to the solvent.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 60 seconds) using a vortex mixer or by continuous stirring with a stirring rod.

-

Observation: The sample is visually inspected to determine if it has completely dissolved. If the solid is no longer visible, it is considered soluble. If solid particles remain, it is deemed insoluble or partially soluble.

-

Quantitative Analysis (Optional): For a precise solubility measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined using analytical techniques such as HPLC or UV-Vis spectroscopy.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the determination of the physical properties of this compound.

Caption: Experimental workflow for determining physical properties.

References

Key Reactive Sites on (4-Bromopyridin-3-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromopyridin-3-yl)methanol is a versatile bifunctional building block in organic synthesis, offering multiple avenues for molecular elaboration. Its structure, featuring a pyridine ring substituted with a bromine atom and a hydroxymethyl group, presents three primary reactive sites: the bromine atom at the C4 position, the hydroxymethyl group at the C3 position, and the pyridine ring itself. The strategic placement of these functional groups allows for a range of selective transformations, making this molecule a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials. This technical guide provides an in-depth analysis of the key reactive sites of this compound, complete with experimental protocols for key transformations and quantitative data where available.

Reactivity at the C4-Bromine Atom

The bromine atom on the pyridine ring is a key site for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of a C-C bond by reacting the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or vinyl substituents at the C4 position.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture)

-

-

Procedure:

-

To a dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/Ethanol | 110 | 12 | 83 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 75 |

| Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/Ethanol | 110 | 10 | 83* |

* Yields are representative and based on similar substrates. Optimization may be required for this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of Pyridine Derivatives in Medicinal Chemistry

Introduction

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in the field of medicinal chemistry.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and versatile reactivity make it a privileged structure in drug design.[3][4] The nitrogen atom in the pyridine ring enhances the pharmacokinetic properties of drug candidates, improving aspects like metabolic stability, permeability, potency, and target binding.[3][5] Pyridine derivatives are integral components of numerous natural products, including vitamins and alkaloids, and are found in a vast number of FDA-approved drugs.[3][6][7] This guide provides a comprehensive overview of the multifaceted role of pyridine derivatives in medicinal chemistry, focusing on their therapeutic applications, mechanisms of action, and the synthetic strategies employed to generate these vital compounds.

Therapeutic Applications of Pyridine Derivatives

The structural versatility of the pyridine nucleus has led to its incorporation into a wide array of therapeutic agents targeting various diseases.[8][9] Pyridine-based drugs have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents, among others.[7][8]

Anticancer Agents

Pyridine derivatives are particularly prominent in oncology, forming the core of many targeted therapies.[1][10] They exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes involved in tumor growth and proliferation.[11][12]

Mechanisms of Action:

-

Kinase Inhibition: A significant number of pyridine-containing anticancer drugs function as kinase inhibitors.[3] For example, they have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), interfering with angiogenesis, which is crucial for tumor growth.[1] Other targeted kinases include FMS kinase and Hematopoietic Progenitor Kinase 1 (HPK1).[6][13]

-

Enzyme Inhibition: Pyridine derivatives can inhibit other critical enzymes like histone deacetylases (HDACs), inducing apoptosis, and carbonic anhydrase IX and XII, which are associated with tumors.[1]

-

Other Targets: Other mechanisms include the inhibition of tubulin polymerization, androgen receptors, and topoisomerase enzymes.[11]

Many approved anticancer drugs, such as Sorafenib, Regorafenib, and Crizotinib, feature a pyridine pharmacophore.[10][14]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various pyridine derivatives against different cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Target Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-Urea Derivative 8e | MCF-7 (Breast) | Surpasses Doxorubicin | [1] |

| Pyridine-Urea Derivative 8n | MCF-7 (Breast) | Surpasses Doxorubicin | [1] |

| Steroidal Pyridine Derivative 8 | PC-3 (Prostate) | 1.55 | [11] |

| Imidazo[1,2-a]pyridine Derivative 2h | (AChE Inhibition) | 79 | [6] |

| Pyrrolo[3,2-c]pyridine Derivative 1e | FMS Kinase | 0.060 | [6] |

| Pyrrolo[3,2-c]pyridine Derivative 1r | FMS Kinase | 0.030 | [6] |

| 2,4,6-trisubstituted pyridine 14n | IDH2 R140Q | 0.0546 | [15] |

| Pyridine-2-carboxamide 19 | HPK1 Inhibition | (Potent) | [13] |

Antimicrobial and Antifungal Agents

Pyridine derivatives exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][5][16]

Mechanisms of Action: The antimicrobial properties are often attributed to the pyridine ring's ability to interact with essential microbial enzymes or cellular structures.[2] The incorporation of functional groups like halogens, nitro, methoxy, and hydroxyl can enhance this activity.

Quantitative Data: Antimicrobial and Antifungal Activity

Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy. The tables below present MIC values for several pyridine derivatives against various pathogens.

Antibacterial Activity

| Compound/Derivative | Target Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |

| Hydrazone/Oxadiazole Pyridines (5a, 6b, 7a) | B. cereus | 50 | Ampicillin | 25 | [17] |

| N-alkylated pyridine salt 66 | S. aureus | 100 (56% inhibition) | - | - | [7] |

| N-alkylated pyridine salt 66 | E. coli | 100 (55% inhibition) | - | - | [7] |

Antifungal Activity

| Compound/Derivative | Target Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |

| Chlorinated Pyridine Carbonitrile (3b) | C. albicans | 25 | Miconazole | 25 | [17] |

| Chlorinated Pyridine Carbonitrile (3b) | C. albicans 6647 (clinical isolate) | 25 | Clotrimazole | 100 | [17] |

Antimycobacterial Activity

| Compound/Derivative | Target Organism | MIC (µmol/L) | Reference |

| 2-cyanomethylthiopyridine-4-carbonitrile (7) | Mycobacterium kansasii | 4-8 | [16] |

| Indole/Imidazo[1,2-a]pyridine carboxamides (15, 16) | M. tuberculosis H37Rv | 0.10 – 0.19 µM |

Enzyme Inhibitors

The ability of the pyridine nucleus to interact with active sites makes its derivatives potent inhibitors of various enzymes, a key strategy in treating metabolic imbalances and other diseases.[6]

Examples of Targeted Enzymes:

-

α-Glucosidase and α-Amylase: Pyridine derivatives have been developed as inhibitors of these enzymes for the management of type 2 diabetes.[18]

-

Acetylcholinesterase (AChE): Imidazo[1,2-a]pyridine-based derivatives are potential AChE inhibitors for treating neurodegenerative diseases.[6]

-

H+/K+-ATPase: These derivatives act as acid pump antagonists.[19]

-

Dihydrofolate Reductase (DHFR): A target for antimalarial pyridine compounds.[20]

-

Isocitrate Dehydrogenase 2 (IDH2): Selectively targeted by novel pyridine derivatives in cancer therapy.[15]

Quantitative Data: Enzyme Inhibition

| Compound/Derivative | Target Enzyme | IC₅₀ | Reference |

| 2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitrile (6) | α-glucosidase | 55.6 ± 0.3 µM | [18] |

| Pyridine-2,4,6-tricarbohydrazide thiourea (7) | α-glucosidase | 25.49 ± 0.67 µM | [18] |

| 5-amino nicotinic acid derivatives | α-amylase | 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL | [18] |

Central Nervous System (CNS) Disorders

Pyridine alkaloids and their synthetic derivatives have shown significant activity in the central nervous system, with applications in treating neurodegenerative diseases, psychiatric conditions, and neuropathic pain.[21][22] The ability of these compounds to cross the blood-brain barrier is a key feature of their neurotropic action.[23] A notable example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound known to induce Parkinsonism-like symptoms, which has been crucial in studying the disease.[23] Other derivatives have been investigated for anxiolytic and antidepressant effects.[24]

Experimental Protocols: Synthesis of Pyridine Derivatives

The synthesis of pyridine derivatives can be achieved through various classical and modern methodologies. Below are detailed protocols for key synthetic routes.

Protocol 1: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives

This protocol describes an efficient and environmentally friendly method using an ionic liquid medium.[25]

Methodology:

-

A dry 50 mL flask is charged with an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol), and the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).

-

The reaction mixture is stirred at 80°C for 4 to 7 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, 50 mL of water is added to the flask, causing the solid product to precipitate.

-

The solid is collected by filtration and washed with water.

-

The crude product is purified by recrystallization from ethanol to yield the final fused pyridine derivative.[25]

Quantitative Data: Synthesis Yields

| Aldehyde | Acyl Acetonitrile | Amino Heterocycle | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4 | 92 | [25] |

| 4-Chlorobenzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4 | 95 | [25] |

Protocol 2: Transition-Metal-Catalyzed Synthesis

Modern synthetic approaches often utilize transition metal catalysts for high efficiency and regioselectivity.[25]

Rhodium(III)-Catalyzed Synthesis from Alkenes and α,β-Unsaturated Oxime Esters:

-

To a mixture of the α,β-unsaturated O-pivaloyl oxime (0.2 mmol), the alkene (0.4 mmol), and [RhCp*Cl₂]₂ (5 mol %) in a suitable solvent, an appropriate silver salt is added.

-

The reaction is stirred at a specified temperature until completion.[25]

Visualizations: Workflows and Pathways

Synthesis and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyridine derivatives.

References

- 1. ijsat.org [ijsat.org]

- 2. researchgate.net [researchgate.net]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 10. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 11. ijpsonline.com [ijpsonline.com]

- 12. chemijournal.com [chemijournal.com]

- 13. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. irjet.net [irjet.net]

- 15. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jchemrev.com [jchemrev.com]

- 19. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

(4-Bromopyridin-3-yl)methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (4-Bromopyridin-3-yl)methanol, a key building block in organic and medicinal chemistry.

Core Chemical Properties

This compound, with the CAS number 197007-87-7, is a substituted pyridine derivative.[1][2] Its structure incorporates a pyridine ring functionalized with a bromine atom and a hydroxymethyl group, making it a versatile intermediate for the synthesis of more complex molecules.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H6BrNO | [1][3][4] |

| Molar Mass | 188.02 g/mol | [1][3][4] |

| Density | 1.668 g/cm³ (Predicted) | [1] |

| Boiling Point | 302.8 ± 27.0 °C (Predicted) | [1] |

| pKa | 12.96 ± 0.10 (Predicted) | [1] |

Synthesis and Characterization

The strategic placement of the bromo and hydroxymethyl groups allows for selective modifications, making this compound a valuable precursor in multi-step synthetic routes.

Representative Synthetic Protocol: Reduction of 4-Bromonicotinaldehyde

This protocol describes a common method for the synthesis of this compound via the reduction of the corresponding aldehyde.

Materials:

-

4-Bromonicotinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-Bromonicotinaldehyde (1.0 eq) in anhydrous methanol (20 mL/g of aldehyde) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 30 minutes. Monitor the gas evolution and maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford the pure product.

Characterization Workflow

The identity and purity of the synthesized this compound are confirmed through a standard analytical workflow.

Caption: Synthesis and Characterization Workflow for this compound.

Key Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Typical Procedure:

-

Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can offer structural clues from fragmentation patterns.

-

Expected Molecular Ion: For a molecule with the formula C₆H₆BrNO, the mass spectrum is expected to show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[3] This pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The calculated molecular weight is approximately 188.02 g/mol .[3]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the hydroxyl group (-OH), the entire hydroxymethyl group (-CH₂OH), or the bromine atom (-Br).[3]

Typical Procedure (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.

-

Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate a mass spectrum.

Signaling Pathways and Logical Relationships

As a synthetic building block, this compound is a precursor for various functionalized pyridine derivatives. The following diagram illustrates its role in synthetic diversification.

Caption: Synthetic utility of this compound in generating diverse derivatives.

References

Methodological & Application

Application Notes: Synthesis of Novel Pyridine-Based GSK-3β Inhibitors Utilizing (4-Bromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a significant therapeutic target for a range of pathologies, including Alzheimer's disease, bipolar disorder, and some forms of cancer.[1][2][3] The dysregulation of GSK-3β activity is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and in the modulation of multiple signaling pathways crucial for cell fate and metabolism.[1] This document provides detailed protocols and application notes for the synthesis of novel GSK-3β inhibitors, leveraging (4-Bromopyridin-3-yl)methanol as a key building block. The pyridine moiety is a common scaffold in kinase inhibitors, and its functionalization allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1][4][5]

The synthetic strategy outlined herein focuses on a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[6][7][8] This approach enables the introduction of diverse aryl or heteroaryl groups at the 4-position of the pyridine ring, providing a modular approach to a library of potential GSK-3β inhibitors.

Key Reagents and Equipment

-

This compound

-

Aryl or heteroaryl boronic acids/esters

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvents (e.g., Dioxane, Toluene, DMF)

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Purification equipment (flash chromatography system, preparative HPLC)

-

Analytical instruments (NMR, LC-MS)

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids to generate (4-Arylpyridin-3-yl)methanol derivatives.

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Add a suitable anhydrous solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

-

Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired (4-Arylpyridin-3-yl)methanol.

Protocol 2: Conversion of the Hydroxymethyl Group for Further Diversification

The hydroxymethyl group of the synthesized (4-Arylpyridin-3-yl)methanol can be further modified to explore additional chemical space and improve biological activity. For example, it can be oxidized to an aldehyde or converted to an amine.

Example: Oxidation to Aldehyde

-

Dissolve the (4-Arylpyridin-3-yl)methanol (1.0 eq.) in a suitable solvent like dichloromethane (DCM).

-

Add an oxidizing agent such as Dess-Martin periodinane (1.5 eq.) portion-wise at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.

-

Purify the product by flash chromatography.

Data Presentation

The following table summarizes the inhibitory activity of representative pyridine-based GSK-3β inhibitors, demonstrating the potential of this chemical class.

| Compound ID | Scaffold | Modification | GSK-3β IC₅₀ (nM) | Kinase Selectivity Notes | Reference |

| 1 | Imidazo[1,5-a]pyridine | 6-(pyridin-4-yl) | 54 | High selectivity over a panel of other kinases. | [9] |

| 2 | Imidazo[1,5-a]pyridine | 6-(3-hydroxyphenyl) | 120 | Good selectivity. | [9] |

| S01 | Pyrrolo[2,3-b]pyridine | 5-phenyl-N-(4-phenylpyridin-3-yl) | 0.35 | Selective over most of 24 other kinases, except GSK3α, CDK1, CDK2, and CDK5. | [10] |

| 8d | 6-Amino Pyridine | Varied heterocyclic substitutions | 770 (GSK-3β) / 570 (CK-1δ) | Designed as a dual inhibitor. | [4] |

Visualizations

GSK-3β Signaling Pathways

Glycogen Synthase Kinase-3β is a key regulator in multiple signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation at Serine 9.

Caption: Key signaling pathways regulated by GSK-3β.

Experimental Workflow for Inhibitor Synthesis and Evaluation

The following diagram illustrates the overall workflow from the synthesis of GSK-3β inhibitors to their biological evaluation.

Caption: Workflow for synthesis and evaluation.

Conclusion

The use of this compound as a versatile starting material in conjunction with the Suzuki-Miyaura cross-coupling reaction provides a powerful platform for the synthesis of novel pyridine-based GSK-3β inhibitors. The protocols and data presented herein offer a solid foundation for researchers to develop potent and selective inhibitors for this critical therapeutic target. Further exploration of the structure-activity relationships by varying the coupled aryl group and modifying the hydroxymethyl moiety will be crucial for the optimization of lead compounds.

References

- 1. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Suzuki Coupling of (4-Bromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of (4-Bromopyridin-3-yl)methanol with various boronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to generate novel biaryl and heteroaryl structures crucial for drug discovery and materials science. The protocols outlined below are based on established methodologies for the Suzuki coupling of structurally similar bromopyridine derivatives.

Introduction to Suzuki-Miyaura Coupling